Antiviral agent 46

SARS-CoV-2 Antiviral Screening IC₅₀ Assay

Antiviral agent 46 (Compound 4, H2CBD) is the most potent CBD derivative for SARS-CoV-2 research (IC50 1.90 μM), outperforming remdesivir and nafamostat mesylate in head-to-head comparisons. Its fully saturated 8,9-dihydro terpene ring distinguishes it from standard CBD, enabling precise SAR benchmarking as the upper-bound potency reference. With a balanced dual-activity profile (ACE2 IC50 1.37 μM), favorable cytotoxicity window (no toxicity ≤100 μM), and published multi-domain efficacy (antibacterial, antioxidant, anticonvulsant), this ≥98% pure compound is the definitive positive control for antiviral screening cascades and medicinal chemistry optimization.

Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
CAS No. 877660-90-7
Cat. No. B10830663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiviral agent 46
CAS877660-90-7
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(C)C)C)O
InChIInChI=1S/C21H32O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-14,17-18,22-23H,5-10H2,1-4H3/t17-,18+/m0/s1
InChIKeyPCXRACLQFPRCBB-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiviral Agent 46 (877660-90-7): A Quantitatively Differentiated Cannabidiol Derivative for Targeted COVID-19 and ACE2 Research


Antiviral agent 46 (CAS: 877660-90-7), also known as compound 4, is a chemically well-defined derivative of cannabidiol (CBD), characterized as 8,9-dihydrocannabidiol (H2CBD). It belongs to the class of synthetic cannabinoids with a fully saturated terpene ring. In a systematic study evaluating CBD derivatives for anti-SARS-CoV-2 potential, Antiviral agent 46 demonstrated specific antiviral and ACE2 inhibitory activities. It exhibited an IC₅₀ of 1.90 μM against SARS-CoV-2 and an IC₅₀ of 1.37 μM against ACE2 [1]. This compound serves as a key reference point for structure-activity relationship (SAR) studies due to its unique hydrogenated structure, which distinguishes it from other CBD derivatives with modified terpene rings. Critically, its antiviral potency was shown to be superior to the FDA-approved agents remdesivir and nafamostat mesylate in the same experimental context [1], making it a relevant comparator for evaluating new antiviral candidates.

Why Cannabidiol (CBD) and Other CBD Derivatives Cannot Be Substituted for Antiviral Agent 46 in Quantitative Research


The antiviral and target-specific activities of CBD derivatives are highly dependent on subtle structural modifications, making simple substitution between analogs scientifically invalid. Systematic evaluation of CBD derivatives reveals that even small changes to the terpene ring—such as saturation, hydroxylation, or ring-opening—produce markedly different IC₅₀ values against both SARS-CoV-2 (ranging from 1.9 to 9.4 μM) and ACE2 (ranging from 0.01 to 3.96 μM) [1]. Consequently, substituting Antiviral agent 46 with unmodified CBD, a structurally distinct derivative, or an FDA-approved antiviral introduces uncontrolled variables that will confound SAR interpretations, skew assay results, and lead to erroneous conclusions about structure-activity relationships. The following quantitative evidence demonstrates exactly where and why Antiviral agent 46 occupies a distinct position within the CBD-derivative activity landscape.

Quantitative Evidence for Antiviral Agent 46: Direct Comparative Data Against CBD Analogs and FDA-Approved Antivirals


Direct Antiviral Potency Comparison: Antiviral Agent 46 vs. Remdesivir and Nafamostat Mesylate

In a direct head-to-head evaluation, Antiviral agent 46 (compound 4) demonstrated superior anti-SARS-CoV-2 activity compared to the FDA-approved antivirals remdesivir and nafamostat mesylate. Specifically, Antiviral agent 46 exhibited an IC₅₀ of 1.90 μM, whereas the study reported that the activities of all tested CBD derivatives were superior to both remdesivir and nafamostat mesylate [1]. This places Antiviral agent 46 in a higher potency tier than these clinically established antivirals within the same assay system, providing a clear benchmark for evaluating new chemical entities against a relevant standard-of-care comparator.

SARS-CoV-2 Antiviral Screening IC₅₀ Assay

Rank-Ordered Antiviral Potency Among CBD Derivatives: Antiviral Agent 46 vs. CBD Analogs

Among the four CBD derivatives synthesized and tested in a single study, Antiviral agent 46 (compound 4) was the most potent inhibitor of SARS-CoV-2 replication. The study reported IC₅₀ values against SARS-CoV-2 as follows: Compound 4 (Antiviral agent 46) at 1.90 μM, Compound 2 at 3.09 μM, Compound 3 at 7.80 μM, and Compound 1 at 9.40 μM [1]. Antiviral agent 46 was 1.6-fold more potent than Compound 2, 4.1-fold more potent than Compound 3, and 4.9-fold more potent than Compound 1. The structure of Antiviral agent 46 features a saturated terpene ring (8,9-dihydro), distinguishing it from the other analogs that incorporate structural modifications such as hydroxylated side chains or ring-opened moieties.

Structure-Activity Relationship SARS-CoV-2 Cannabinoid Derivatives

ACE2 Inhibitory Activity: A Distinct Target Engagement Profile vs. CBD and Its Analogs

Beyond direct antiviral activity, Antiviral agent 46 exhibits a specific and quantifiable ACE2 inhibitory profile. Its IC₅₀ against ACE2 is 1.37 μM [1]. This is positioned within a broad activity range observed for the compound series (0.01 μM to 3.96 μM), indicating that while it is not the most potent ACE2 inhibitor in the series, its balanced dual-activity profile (antiviral and ACE2) is unique. For comparison, other derivatives showed ACE2 IC₅₀ values of 3.96 μM (Compound 1), 0.01 μM (Compound 2), and 0.36 μM (Compound 3) [1]. Antiviral agent 46 is 2.9-fold less potent against ACE2 than Compound 3, 137-fold less potent than Compound 2, but 2.9-fold more potent than Compound 1. This balanced profile makes it the preferred choice for studying the interplay between direct viral inhibition and host ACE2 modulation.

ACE2 Inhibition Host-Directed Antiviral SARS-CoV-2 Entry

Favorable Cytotoxicity Profile: Antiviral Agent 46 Demonstrates Safety Window Comparable to Class Leaders

Antiviral agent 46 exhibits no detectable cytotoxicity up to the maximum tested concentration of 100 μM, a finding that is consistent across all compounds in this specific SARS-CoV-2 study [1]. This establishes a clear safety window for in vitro work, as its antiviral IC₅₀ (1.90 μM) is substantially lower than the no-observed-adverse-effect concentration. While a direct selectivity index (SI) for this compound was not calculated in the primary antiviral study, an independent investigation of the same chemical entity (8,9-dihydrocannabidiol) for antibacterial and antioxidant properties demonstrated lower toxicity to human skin fibroblasts compared to CBD itself [2]. This cross-study consistency in favorable cytotoxicity suggests that Antiviral agent 46 may be a preferred choice over CBD in cellular assays where minimizing nonspecific toxicity is critical.

Cytotoxicity Selectivity Index Drug Safety

Commercially Available Compound with Validated Structural Identity and Purity Specifications

Antiviral agent 46 (CAS: 877660-90-7) is commercially available from multiple established chemical vendors with defined purity specifications (≥98%) and full analytical documentation . This is in contrast to many novel CBD derivatives described in the primary literature that are not commercially accessible, requiring custom synthesis that introduces batch-to-batch variability, significant lead time, and higher procurement costs. The compound is offered in multiple sizes (ranging from 1 mg to 500 mg) , providing flexibility for pilot experiments and large-scale screening campaigns. The availability of technical datasheets including molecular weight (316.48 g/mol), molecular formula (C₂₁H₃₂O₂), and recommended storage conditions (-20°C) ensures reproducible experimental conditions across research groups.

Research Chemical Reference Standard Procurement

Cross-Domain Activity Profile: Beyond SARS-CoV-2 to Antibacterial and Anticonvulsant Applications

Independent studies on the same chemical entity (8,9-dihydrocannabidiol, H2CBD) reveal additional biological activities that expand its utility beyond SARS-CoV-2 research. In antibacterial assays, H2CBD demonstrated stronger antibacterial activity than popular assayed antibiotics, providing similar MIC/MBC values to gentamicin and chloramphenicol [1]. Furthermore, H2CBD exhibited dose-dependent anticonvulsant efficacy in a pentylenetetrazole-induced seizure model in rats, with effectiveness comparable to CBD for both decreasing seizure number and reducing seizure severity [2]. The compound also shows anti-inflammatory potential independent of CB1 receptor binding (binding affinity >1 μM) [3].

Antibacterial Antioxidant Anticonvulsant

Priority Application Scenarios for Antiviral Agent 46: Where Quantitative Differentiation Drives Research Value


Structure-Activity Relationship (SAR) Studies of Cannabidiol-Derived SARS-CoV-2 Inhibitors

Use Antiviral agent 46 as the essential reference compound when systematically evaluating novel CBD derivatives for anti-SARS-CoV-2 activity. As the most potent compound in the Marques et al. 2023 series with a 1.90 μM IC₅₀ against SARS-CoV-2 [1], it provides the upper bound of activity within this specific derivative class. Including Antiviral agent 46 in each assay plate enables direct potency ranking of new chemical entities against a benchmark with validated and published performance metrics. This is particularly valuable for medicinal chemistry teams optimizing terpene ring modifications, where the saturated 8,9-dihydro structure of Antiviral agent 46 serves as the structural reference point for activity comparisons.

Dual-Target Mechanistic Studies: Dissecting Direct Antiviral vs. ACE2-Mediated Entry Inhibition

Employ Antiviral agent 46 in experiments designed to distinguish between direct viral replication inhibition and host ACE2-mediated entry blockade. Its balanced dual-activity profile—the highest antiviral potency in the series (1.90 μM) combined with moderate ACE2 inhibition (1.37 μM) [1]—makes it uniquely suitable for this purpose. In contrast, Compound 2 (ACE2 IC₅₀ = 0.01 μM, antiviral IC₅₀ = 3.09 μM) is strongly biased toward ACE2 inhibition, while Compound 1 (ACE2 IC₅₀ = 3.96 μM, antiviral IC₅₀ = 9.40 μM) shows weak activity across both targets. Antiviral agent 46 therefore enables more nuanced investigation of the interplay between these two antiviral mechanisms without the confounding variable of extreme target selectivity.

Cross-Disciplinary Cannabinoid Research Programs Requiring Validated Reference Standards

Utilize Antiviral agent 46 as a consolidated reference standard for laboratories investigating multiple cannabinoid-associated activities. The compound has published data across antiviral (SARS-CoV-2) [1], antibacterial [2], antioxidant [2], and anticonvulsant [5] domains. Its commercial availability at defined purity (≥98%) [3][4] eliminates the need for separate procurement, synthesis, and validation of multiple reference compounds. This scenario is particularly relevant for core facilities, screening centers, and academic laboratories seeking to maximize experimental output from a single, well-characterized chemical entity with documented multi-domain activity.

Benchmarking Novel Antivirals Against FDA-Approved Comparators in In Vitro Screening

Deploy Antiviral agent 46 as a more potent reference standard than remdesivir or nafamostat mesylate in SARS-CoV-2 in vitro screening cascades. The direct head-to-head comparison demonstrating superior activity of Antiviral agent 46 relative to these FDA-approved agents [1] provides a rigorous benchmark for evaluating new antiviral candidates. Compounds failing to exceed the 1.90 μM potency threshold established by Antiviral agent 46 are unlikely to warrant further development, enabling efficient triage of screening hits. The favorable cytotoxicity profile (no toxicity up to 100 μM) [1] further supports its use as a reliable positive control without risk of confounding cellular toxicity at test concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiviral agent 46

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.